![molecular formula C12H12BrN3O3 B2490670 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole CAS No. 395099-73-7](/img/structure/B2490670.png)
3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole
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Description
Synthesis Analysis
The synthesis of nitroindazole derivatives, including compounds similar to 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, often involves halogenation and nitration reactions. A related study on the synthesis of biologically active nitroindazoles, which may share similar synthetic pathways with 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, highlights the use of X-ray diffraction and NMR spectroscopy in characterizing such compounds, alongside theoretical DFT calculations to confirm molecular parameters (Cabildo et al., 2011).
Molecular Structure Analysis
The molecular structure of nitroindazole derivatives, including 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, can be comprehensively analyzed through X-ray crystallography, which reveals the planarity of the indazole fused-ring system and its substituents. The nitro group's orientation and the intermolecular interactions, such as halogen bonds and hydrogen bonding, significantly influence the compound's stability and reactivity (Cabildo et al., 2011).
Chemical Reactions and Properties
Nitroindazoles, including 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, participate in various chemical reactions, reflecting their chemical properties. For example, they can act as inhibitors for enzymes like nitric oxide synthase due to their nitro and bromo substituents, indicating their potential in biological systems (Bland-Ward & Moore, 1995).
Physical Properties Analysis
The physical properties of 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, such as melting point, solubility, and crystalline structure, can be deduced from studies on similar nitroindazole compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and material science (Cabildo et al., 2011).
Chemical Properties Analysis
The chemical properties of 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, including reactivity, stability under various conditions, and interactions with other molecules, are influenced by its functional groups. Studies on similar compounds provide insights into these properties, particularly regarding their potential biological activity and interactions based on their bromo and nitro groups (Bland-Ward & Moore, 1995).
Scientific Research Applications
Crystal and Molecular Structure Analysis
- Crystal Structure Insights : The study by Cabildo et al. (2011) focuses on similar compounds, including 3-bromo-1-methyl-7-nitro-1H-indazole and 3-bromo-2-methyl-7-nitro-2H-indazole. These compounds were characterized using X-ray diffraction and NMR spectroscopy, highlighting their crystal structures and molecular interactions (Cabildo et al., 2011).
Biological Properties and Inhibition
- Biological Activity : A study by Bland-Ward and Moore (1995) explores the inhibitory effects of 3-bromo-7-nitro-indazole on nitric oxide synthase enzyme activity. This compound shows significant potency in inhibiting enzyme activity in various tissue types, indicating its potential in biochemical applications (Bland-Ward & Moore, 1995).
Chemical Synthesis and Modification
- Synthetic Applications : Research by Mathias et al. (2017) on similar compounds discusses a one-pot sequential intramolecular cyclization and cross-coupling reaction under microwave irradiation. This study provides insights into efficient synthetic methodologies for modifying nitroindazole compounds, which could be applicable to 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole (Mathias et al., 2017).
Magnetic Properties and Spin Dynamics
- Magnetic Studies : A study by Chen et al. (2017) investigates the magnetic properties of indazole nitronyl nitroxide radicals, which could provide valuable information for understanding the magnetic behavior of similar compounds like 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole (Chen et al., 2017).
properties
IUPAC Name |
3-bromo-5-nitro-1-(oxan-2-yl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c13-12-9-7-8(16(17)18)4-5-10(9)15(14-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAVHFZCKVJLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole |
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